molecular formula C12H25N3O2 B5430122 (2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide

(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide

Cat. No.: B5430122
M. Wt: 243.35 g/mol
InChI Key: SCPAUWNZLPIFAN-GDNBJRDFSA-N
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Description

(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyimino group and a dimethylpentylamino moiety

Properties

IUPAC Name

(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)6-4-7-13-8-5-9-14-11(16)10-15-17/h10,13,17H,4-9H2,1-3H3,(H,14,16)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPAUWNZLPIFAN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCNCCCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCCNCCCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide typically involves the following steps:

    Formation of the Hydroxyimino Group: This step involves the reaction of an appropriate precursor with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.

    Introduction of the Dimethylpentylamino Group: The dimethylpentylamino group is introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with a primary amine.

    Coupling Reaction: The final step involves coupling the hydroxyimino group with the dimethylpentylamino group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime ethers or nitrile oxides.

    Reduction: Reduction of the hydroxyimino group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Oxime ethers, nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the dimethylpentylamino group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC): A commonly used coupling reagent in peptide synthesis.

    N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in organic synthesis.

Uniqueness

(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group allows for versatile chemical modifications, while the dimethylpentylamino group enhances its lipophilicity and potential biological interactions.

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